Butyl 2-hydroxy-3-methylbutanoate
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Overview
Description
Butyl 2-hydroxy-3-methylbutanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its butyl group attached to a 2-hydroxy-3-methylbutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-hydroxy-3-methylbutanoate typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: 2-keto-3-methylbutanoate or 2-hydroxy-3-methylbutanoic acid.
Reduction: Butyl 2-hydroxy-3-methylbutanol.
Substitution: Butyl 2-amino-3-methylbutanoate.
Scientific Research Applications
Chemistry: Butyl 2-hydroxy-3-methylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study metabolic pathways involving esters and their derivatives.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Butyl 2-hydroxy-3-methylbutanoate involves its interaction with various molecular targets, depending on the context of its use. For instance, in metabolic pathways, it may be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but with an ethyl group instead of a butyl group.
Butyl 3-hydroxybutanoate: Similar ester but with a different hydroxyl group position.
Uniqueness: Butyl 2-hydroxy-3-methylbutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. Its butyl group provides a different steric and electronic environment, influencing its behavior in chemical reactions and applications.
Properties
CAS No. |
61574-62-7 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl 2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-12-9(11)8(10)7(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
VXUVBOGICLWRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C)C)O |
Origin of Product |
United States |
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